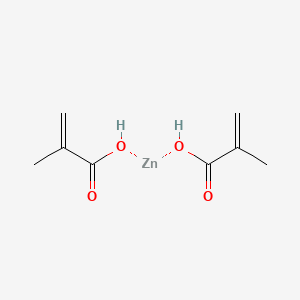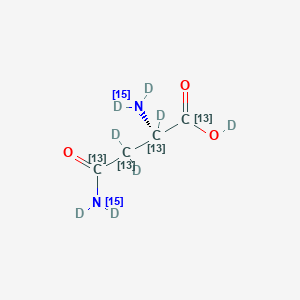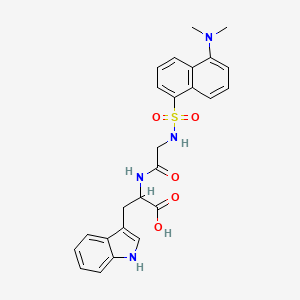
Dansyl-Gly-Trp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dansyl-Gly-Trp, also known as dansyl-glycyl-tryptophan, is a fluorescent peptide derivative that combines the dansyl group with the dipeptide Gly-Trp. The dansyl group is a sulfonamide derivative of naphthalene, which is known for its strong fluorescence properties. This compound is widely used in biochemical and analytical applications due to its ability to act as a fluorescent probe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-Gly-Trp typically involves the coupling of dansyl chloride with the dipeptide Gly-Trp. The process begins with the preparation of the dipeptide Gly-Trp, which can be synthesized using standard peptide synthesis techniques. The dipeptide is then reacted with dansyl chloride in the presence of a base, such as sodium bicarbonate, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dansyl-Gly-Trp undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The dansyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Wissenschaftliche Forschungsanwendungen
Dansyl-Gly-Trp has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in the detection and quantification of amino acids and peptides.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the development of biosensors and analytical devices
Wirkmechanismus
The mechanism of action of Dansyl-Gly-Trp is primarily based on its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits fluorescence, which can be detected and measured. This property makes it an excellent probe for studying molecular interactions. The tryptophan residue also contributes to the fluorescence, enhancing the sensitivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dansyl-Gly-Gly: Another dansylated dipeptide with similar fluorescent properties.
Dansyl-Phe: A dansylated phenylalanine derivative used in similar applications.
Dansyl-Trp: A single amino acid derivative with strong fluorescence.
Uniqueness
Dansyl-Gly-Trp is unique due to the combination of the dansyl group and the Gly-Trp dipeptide. This combination provides enhanced fluorescence and specificity, making it particularly useful in applications requiring high sensitivity and selectivity.
Eigenschaften
IUPAC Name |
2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-29(2)22-11-5-9-19-18(22)8-6-12-23(19)35(33,34)27-15-24(30)28-21(25(31)32)13-16-14-26-20-10-4-3-7-17(16)20/h3-12,14,21,26-27H,13,15H2,1-2H3,(H,28,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTSSRFZPQPHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
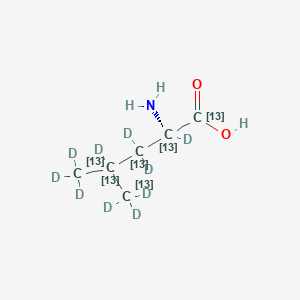
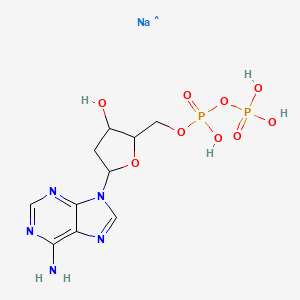
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)



